
5-(1H-Inden-3-yl)-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Inden-3-yl)-2H-1,3-benzodioxole is an organic compound that features a fused ring system combining an indene moiety with a benzodioxole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Inden-3-yl)-2H-1,3-benzodioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with benzodioxole precursors in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of catalysts and reaction conditions is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Inden-3-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.
Scientific Research Applications
5-(1H-Inden-3-yl)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 5-(1H-Inden-3-yl)-2H-1,3-benzodioxole exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3H-inden-1-yl)-1,3-benzodioxole
- 3-(1H-inden-3-yl)propanoic acid
Uniqueness
5-(1H-Inden-3-yl)-2H-1,3-benzodioxole is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
CAS No. |
112305-24-5 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
5-(3H-inden-1-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C16H12O2/c1-2-4-13-11(3-1)5-7-14(13)12-6-8-15-16(9-12)18-10-17-15/h1-4,6-9H,5,10H2 |
InChI Key |
FSAJGBTVRREKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)

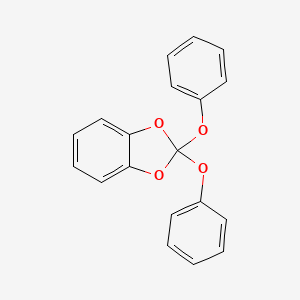
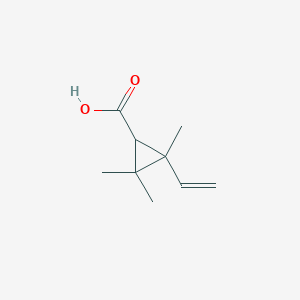
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)

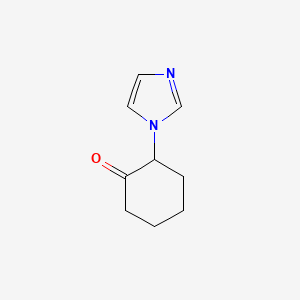

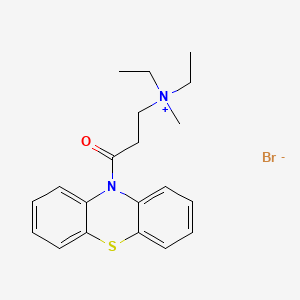
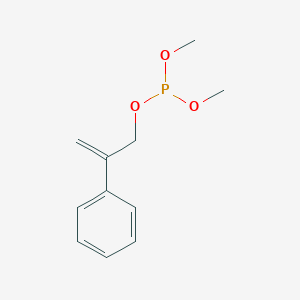

![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
